EINECS 234-277-6

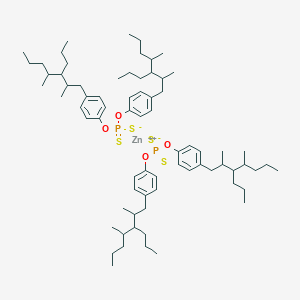

Description

Properties

CAS No. |

11059-65-7 |

|---|---|

Molecular Formula |

C72H116O4P2S4Zn |

Molecular Weight |

1301.3 g/mol |

IUPAC Name |

zinc;bis[4-(2,4-dimethyl-3-propylheptyl)phenoxy]-sulfanylidene-sulfido-λ5-phosphane |

InChI |

InChI=1S/2C36H59O2PS2.Zn/c2*1-9-13-27(5)35(15-11-3)29(7)25-31-17-21-33(22-18-31)37-39(40,41)38-34-23-19-32(20-24-34)26-30(8)36(16-12-4)28(6)14-10-2;/h2*17-24,27-30,35-36H,9-16,25-26H2,1-8H3,(H,40,41);/q;;+2/p-2 |

InChI Key |

JVQCNSRVEPWJNL-UHFFFAOYSA-L |

SMILES |

CCCC(C)C(CCC)C(C)CC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)CC(C)C(CCC)C(C)CCC)[S-].CCCC(C)C(CCC)C(C)CC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)CC(C)C(CCC)C(C)CCC)[S-].[Zn+2] |

Canonical SMILES |

CCCC(C)C(CCC)C(C)CC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)CC(C)C(CCC)C(C)CCC)[S-].CCCC(C)C(CCC)C(C)CC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)CC(C)C(CCC)C(C)CCC)[S-].[Zn+2] |

Other CAS No. |

11059-65-7 |

physical_description |

Liquid |

Origin of Product |

United States |

Historical Perspectives on Ammonium Chloride in Chemical Science

Ancient Civilizational Knowledge and Early Uses

Classical Antiquity and Medieval Scholarly Accounts

The history of ammonium (B1175870) chloride, known for centuries as sal ammoniac, traces back to ancient times. The earliest recorded mention of the compound dates to 554 A.D. in China. vedantu.comunacademy.com The name "ammonium" itself is derived from "sal ammoniacus" (salt of Amun), a name given by the Romans to the ammonium chloride deposits they collected near the Temple of Jupiter Amun in ancient Libya. wikidoc.organtidote.infochemeurope.com The proximity to this temple led to the association with the Egyptian deity Amun. wikipedia.org Inhabitants of ancient Egypt reportedly considered ammonium a sacred stone, believing its vapors could revive those who had fainted. forpost-sz.ru

Pliny the Elder, a Roman scholar from the 1st century CE, wrote about a substance he called "hammoniacus sal". encyclopedia.combritannica.com However, his description does not perfectly align with the properties of ammonium chloride, and it may have been common sea salt. wikipedia.org Despite this ambiguity, the term "sal ammoniac" became widely used, though it often referred to different substances. encyclopedia.com During the Middle Ages, Arab scholars made significant contributions to the understanding of ammonium chloride, referring to it as "nushadir". wikidoc.orgchemeurope.combritannica.com Around 800 A.D., Arabs in Egypt discovered they could obtain the compound from the soot of burning camel dung. vedantu.comunacademy.comatamanchemicals.com This method provided a new source for the substance, which was also traded along the Silk Road. vedantu.comatamanchemicals.com

Medieval alchemists were particularly intrigued by sal ammoniac. rfcafe.com They considered it one of the four alchemical "spirits" due to its ability to dissociate into corrosive substances—ammonia (B1221849) and hydrochloric acid—which could attack metals. wikidoc.orgchemeurope.com This property led some to believe it held the key to transmuting metals. wikidoc.orgchemeurope.com

Early Industrial Applications (e.g., Metallurgical Fluxes, Dyeing)

Sal ammoniac was a crucial raw material in early industrial processes, particularly in metallurgy and dyeing. encyclopedia.com It was used as a flux for soldering and in the preparation of metals for tin coating and galvanizing. wikipedia.orgatamanchemicals.comcneastchem.com In these applications, it cleans the surface of workpieces by reacting with metal oxides to form a volatile metal chloride. wikipedia.orgatamanchemicals.com In the textile industry, ammonium chloride served as a mordant in dyeing and printing, helping to fix dyes to fabrics and improve colorfastness. encyclopedia.comcneastchem.comnovohim.com.ua Ammonia derived from fermented urine was used in the Middle Ages to alter the color of vegetable dyes in textiles. britannica.com Other historical industrial applications included its use in the production of dry cell batteries, as a tanning agent for leather, and as a component in cleaning products. rfcafe.commfa.orgbehansar.com

Evolution of Chemical Understanding and Compositional Discovery

Alchemical Significance and Interpretations

Sal ammoniac held a significant place in the world of alchemy. rfcafe.com Alchemists were fascinated by its properties, particularly its volatility and its ability to react with metals. jhu.edu The Jabirian alchemists, a school of thought in Islamic alchemy, pioneered the use of organic substances and were the first to describe the production of ammonium chloride from materials like plants, blood, and hair. wikipedia.org This was a groundbreaking step, representing the oldest known instructions for deriving an inorganic compound from organic sources by chemical means. wikipedia.orgwikipedia.org

The addition of sal ammoniac to the category of "spirits"—highly volatile substances—was a key innovation of Jabirian alchemy. wikipedia.org This classification included both naturally occurring sal ammoniac and the synthetic version produced from organic matter. wikipedia.org The belief that the combustion of the mineral released two warring "spirits" whose "blood" was the white smoke further illustrates the mystical interpretations of the time. forpost-sz.ru This fascination with sal ammoniac's transformative properties fueled the alchemical quest for the Philosopher's Stone and the transmutation of metals. jhu.edu

Eighteenth-Century Chemical Investigations and Isolation

The 18th century marked a turning point in the scientific understanding of ammonium chloride. While the true chemical composition of sal ammoniac was not fully understood until the French botanist Joseph Tournefort identified it in 1700, the 18th century saw significant progress in its analysis and synthesis. encyclopedia.com In 1620, Angelo Saia had already described the synthesis of sal ammoniac from "volatile salt" (ammonia from urine) and "spirit of common salt" (hydrochloric acid). jhu.edu Later, Johann Glauber demonstrated the analysis of sal ammoniac by liberating its "volatile salt". jhu.edu

Chemists of the 18th century, such as Peter Shaw, developed systematic methods for analyzing mineral waters, which included tests for various salts, including ammonium chloride. cambridge.org Gaseous ammonia was first isolated by Joseph Black in 1756 by reacting sal ammoniac with calcined magnesia. wikipedia.org This was followed by independent isolations by Peter Woulfe (1767), Carl Wilhelm Scheele (1770), and Joseph Priestley (1773), who termed it "alkaline air". wikipedia.org Ammonium chloride was also used in pyrotechnics during this period as a chlorine donor to enhance green and blue colors from copper ions, though this practice was later deemed too dangerous due to its reaction with potassium chlorate. wikipedia.orgatamanchemicals.com

Historical Sources and Production Contexts

Historically, ammonium chloride was obtained from a variety of natural and man-made sources. Naturally, it occurs in volcanic regions, forming on rocks near fume-releasing vents (fumaroles). wikipedia.orgatamanchemicals.com These crystals are typically short-lived as they dissolve easily in water. wikidoc.orgwikipedia.org The earliest mentions point to sources like the vents of underground coal fires in Central Asia and the fumaroles of Mount Taftan in Iran. vedantu.comwikipedia.org It was also found in the Tarim Basin and traded along the Silk Road. jhu.edu

A significant historical production method, particularly in Egypt, was the sublimation of soot from burning camel dung. atamanchemicals.comrfcafe.com This method provided a steady supply for trade. vedantu.comatamanchemicals.com In Europe, the production of sal ammoniac was often shrouded in secrecy, with cities like Venice maintaining factories for its purification. jhu.edu

The development of chemical knowledge led to new production methods. The synthesis from ammonia and hydrochloric acid became understood in the 17th century. jhu.edu Commercially, ammonium chloride became a byproduct of the Solvay process for producing sodium carbonate, a method invented by Ernest Solvay in 1861. encyclopedia.com This process involves the reaction of ammonia, sodium chloride, and carbon dioxide. encyclopedia.com

The following table provides a summary of the historical sources and production contexts of ammonium chloride:

| Source/Production Method | Geographical/Historical Context | Description |

|---|---|---|

| Natural Deposition | Volcanic regions, Central Asia (Tian Shan Mountains), Iran (Mount Taftan) | Forms on volcanic rocks near fumaroles and from underground coal fires. vedantu.comwikipedia.orgatamanchemicals.com |

| Sublimation of Soot | Ancient Egypt | Derived from the soot produced by burning camel dung. atamanchemicals.comrfcafe.com |

| Trade | Silk Road | Transported from Central Asia to China, the Middle East, and Europe. vedantu.comatamanchemicals.com |

| Alchemical Synthesis | Islamic Alchemy (Jabirian Corpus) | Produced from the distillation of organic materials like hair and blood. wikipedia.orgjhu.edu |

| Chemical Synthesis | 17th-18th Century Europe | Prepared by reacting ammonia with hydrochloric acid. jhu.edu |

| Solvay Process | 19th Century onward | Obtained as a byproduct of sodium carbonate production. encyclopedia.com |

Natural Occurrences and Early Extraction Methods

Historically, ammonium chloride was sourced from various natural and anthropogenic environments before the advent of modern chemical synthesis.

The earliest mentions of ammonium chloride date back to 554 AD in China. wikipedia.orgechemi.combasekim.aeatdmco.com The substance, then known as 'nao sha' in Chinese, was sourced from two primary locations in Central Asia: the vents of underground coal fires in the Tian Shan and Alai mountains, and the fumaroles of the Mount Taftan volcano in Iran. wikipedia.orgbasekim.aeatdmco.com The Persian term for it, anosh adur (immortal fire), is a nod to these subterranean fires. wikipedia.orgbasekim.aeatdmco.com Its naturally occurring mineral form is known as sal ammoniac. atamanchemicals.comwikipedia.orgwikipedia.orgfreechemistryonline.com This mineral typically forms as encrustations around volcanic vents and fumaroles through the process of sublimation. atamanchemicals.comwikipedia.orgwikipedia.orgnationalgemlab.in Notable occurrences of sal ammoniac have been documented in places like Tajikistan, Mount Vesuvius in Italy, and Parícutin, Mexico. wikipedia.orgnationalgemlab.in The crystals deposit directly from a gaseous state and are often short-lived due to their high solubility in water. atamanchemicals.comwikipedia.org

One of the most well-documented early extraction methods involved the combustion of animal dung. Around 800 AD, the Arabian chemist Jabir ibn Hayyan is credited with discovering ammonium chloride in the soot produced from burning camel dung. wikipedia.org This method became a significant source, particularly in Egypt, which was a major producer of the salt for European markets from the 13th to the mid-17th century. sciencemadness.orgearthwormexpress.com The process involved collecting the soot from the burning of dried camel or other herbivorous animal dung, which was used as a primary fuel source due to the scarcity of wood. sciencemadness.orgearthwormexpress.com The soot, rich in ammonium chloride, would then be collected for further processing. sciencemadness.org This was achieved through sublimation, where the collected soot was heated, causing the ammonium chloride to vaporize and then crystallize in a purer form upon cooling. earthwormexpress.com

Table 1: Natural Occurrences and Early Extraction of Ammonium Chloride

| Occurrence/Method | Location/Source | Description |

|---|---|---|

| Natural Occurrence | Volcanic Fumaroles (e.g., Mount Taftan, Mount Vesuvius) | Ammonium chloride, as the mineral sal ammoniac, forms as crystalline encrustations near volcanic vents through the sublimation of volcanic gases. wikipedia.orgwikipedia.orgnationalgemlab.in |

| Natural Occurrence | Burning Coal Seams (e.g., Central Asia) | Found as a sublimate from the condensation of gases produced by naturally burning underground coal fires. atamanchemicals.comwikipedia.orgnationalgemlab.in |

| Early Extraction | Combustion of Camel Dung | Soot from the burning of camel dung, particularly in Egypt, was collected. The ammonium chloride was then separated and purified from the soot by sublimation. wikipedia.orgsciencemadness.orgearthwormexpress.com |

| Early Extraction | Distillation of Animal Matter | Early alchemists discovered that sal ammoniac could be produced by the distillation of organic substances like hair. jhu.edu |

Pre-Industrial and Early Industrial Scale Production Approaches

As the demand for ammonium chloride grew for applications in dyeing, metalworking, and medicine, more systematic production methods were developed, bridging the gap between artisanal extraction and modern industrial synthesis. jhu.eduencyclopedia.com

During the pre-industrial era, a common method involved the reaction of urine with common salt (sodium chloride) and soot. jhu.edu This recipe, which appeared as early as the late 13th century, involved boiling down the mixture and then sublimating the resulting material to obtain sal ammoniac. jhu.edu Before the early 20th century, a significant method for obtaining ammonia, the precursor for ammonium chloride, was through the dry distillation of nitrogenous vegetable and animal products. wikipedia.org The resulting ammonia could then be reacted with hydrochloric acid to produce ammonium chloride. atamanchemicals.comwikipedia.org

Another major industrial method is the direct synthesis from ammonia and hydrogen chloride. In this process, ammonia gas is reacted directly with either hydrogen chloride gas or a solution of hydrochloric acid. atamanchemicals.comwikipedia.orgmagnesia.de This direct neutralization reaction is highly efficient and is used for producing various grades of ammonium chloride.

NH₃ + HCl → NH₄Cl wikipedia.orgmagnesia.de

Additionally, double decomposition processes, reacting sodium chloride with an ammonium salt like ammonium sulfate (B86663), were also employed. nih.gov These methods represented a significant step forward in chemical manufacturing, allowing for the large-scale production of ammonium chloride to meet the growing demands of various industries. chemcess.com

Table 2: Pre-Industrial and Early Industrial Production of Ammonium Chloride

| Process | Reactants | Description |

|---|---|---|

| Pre-Industrial Method | Urine, Sodium Chloride, Soot | A mixture was boiled down and the resulting solid was sublimated to yield sal ammoniac. jhu.edu |

| Dry Distillation | Nitrogenous Organic Matter (e.g., animal/vegetable products) | Distillation produced ammonia, which was then neutralized with hydrochloric acid. wikipedia.org |

| Solvay (Ammonia-Soda) Process | Ammonia, Sodium Chloride, Carbon Dioxide, Water | Primarily for sodium carbonate production, this process yields ammonium chloride as a major co-product. wikipedia.orgencyclopedia.comchemcess.com |

| Direct Synthesis | Ammonia (NH₃), Hydrogen Chloride (HCl) | Ammonia and hydrogen chloride (gas or aqueous) are reacted directly to form ammonium chloride. atamanchemicals.comwikipedia.orgmagnesia.deintratec.us |

| Double Decomposition | Sodium Chloride (NaCl), Ammonium Sulfate ((NH₄)₂SO₄) | A reaction between solutions of sodium chloride and ammonium sulfate to produce ammonium chloride. nih.gov |

Advanced Synthetic Methodologies and Industrial Production Pathways of Ammonium Chloride

Contemporary Industrial Synthesis Processes

The industrial manufacturing of ammonium (B1175870) chloride is dominated by two primary methods: its generation as a co-product in the ammonia-soda process and its direct synthesis from gaseous ammonia (B1221849) and hydrogen chloride. The choice of method often depends on regional economic factors, raw material availability, and the desired purity of the final product.

Role as a Co-product in the Ammonia-Soda (Solvay) Process

The Solvay process, also known as the ammonia-soda process, is the foremost industrial method for producing sodium carbonate (soda ash), with ammonium chloride being a major byproduct. wikipedia.orgwikipedia.orgscribd.com Globally, a significant portion, estimated at around 80%, of ammonium chloride is produced via a modification of this process. wikipedia.org

The fundamental chemistry of the process involves the reaction of carbon dioxide and ammonia with a cold, saturated solution of sodium chloride (brine). wikipedia.orgwikipedia.org

In the initial stages, ammonia and carbon dioxide are passed through the brine solution. scribd.comfishersci.ca This leads to the precipitation of the sparingly soluble sodium bicarbonate, leaving ammonium chloride in the solution. wikipedia.orgwikipedia.org The sodium bicarbonate is then filtered off and heated in a process called calcination to yield the primary product, sodium carbonate. wikipedia.org

In the original Solvay process, the goal was to recover the ammonia for reuse by treating the remaining ammonium chloride solution with lime (calcium oxide). This, however, generated large quantities of calcium chloride, a byproduct with limited commercial value. scribd.comfishersci.ca

To address this, the modified Solvay process , often called Hou's process or the dual-process, was developed. scribd.comwikipedia.org This integrated approach treats ammonium chloride not as waste, but as a valuable co-product. wikipedia.org By adjusting process conditions, such as cooling the solution to below 20°C, the ammonium chloride is crystallized and separated. wikipedia.org This pathway is a prime example of an integrated industrial process, converting inexpensive raw materials like salt brine and limestone into two valuable products, sodium carbonate and ammonium chloride, which is often utilized as a nitrogen fertilizer. scribd.comfishersci.be

Direct Synthesis Routes from Gaseous Precursors

A more straightforward method for producing ammonium chloride is through the direct acid-base neutralization reaction of ammonia (NH₃) and hydrogen chloride (HCl). wikipedia.orgflybase.org The reactants can be in their gaseous forms or as aqueous solutions (hydrochloric acid and ammonium hydroxide). wikipedia.orgguidetopharmacology.org

Reaction: NH₃(g) + HCl(g) → NH₄Cl(s) wikipedia.orgwikipedia.org

This synthesis is characterized by the formation of a dense white smoke of solid ammonium chloride particles upon the mixing of the gaseous precursors. wikipedia.org Industrially, this process is typically employed when high-purity ammonium chloride is required for specialized applications, such as in pharmaceuticals, electronics, or as a laboratory reagent. wikipedia.orgfishersci.se While conceptually simple, controlling the reaction conditions to obtain the desired crystal size and form is a key aspect of the industrial setup.

Novel Conversion and Utilization Strategies for Ammonium Chloride Byproducts

Conversion of Surplus Ammonium Chloride in Industrial Ecosystems

The combined alkali process can generate as much as one ton of ammonium chloride for every ton of soda ash produced. fishersci.be While a primary use for this surplus is as a nitrogen-based fertilizer, this application only leverages the nitrogen content, effectively wasting the chlorine. fishersci.befishersci.ie Furthermore, its use is unsuitable for crops that are sensitive to chloride. fishersci.ie

Consequently, significant research efforts are directed toward the resource utilization of this surplus. fishersci.ca Various chemical conversion pathways have been explored, although large-scale industrial implementation has been limited by the chemical stability of ammonium chloride and often high associated costs. fishersci.befishersci.ie Proposed routes include:

Reaction with alcohols: Reacting ammonium chloride with methanol (B129727) or ethanol (B145695) can yield high-value alkyl chlorides (methyl chloride or ethyl chloride) and ammonia, which can be recycled. However, these methods often require harsh conditions and high energy input. fishersci.ca

Synthesis of nylon precursors: Another investigated route is the conversion of ammonium chloride into cyclohexanone (B45756) oxime, a valuable intermediate in the production of nylon. fishersci.ca

These strategies represent a shift towards a circular economy model, where byproducts are viewed as raw materials for other processes.

Thermochemical Conversion Reactions for Resource Recovery (e.g., Reaction with Magnesium Carbonate)

Thermochemical conversion offers a promising avenue for breaking down the stable ammonium chloride molecule and recovering its constituents. This typically involves reacting it with metal oxides at elevated temperatures. fishersci.ca

A notable example that has been studied for addressing the surplus of ammonium chloride is its solid-state reaction with magnesium carbonate (MgCO₃). atamanchemicals.com The process aims to recover ammonia and carbon dioxide, which can be recycled back into the soda ash plant, while converting the chloride to a different salt. atamanchemicals.com

Proposed Reaction: 2NH₄Cl(s) + MgCO₃(s) → MgCl₂(s) + 2NH₃(g) + CO₂(g) + H₂O(g)

The mechanism involves the thermal decomposition of ammonium chloride into gaseous ammonia and hydrogen chloride. The acidic hydrogen chloride gas then reacts with the magnesium carbonate. fishersci.cathegoodscentscompany.com Thermodynamic analysis and experimental studies have confirmed the feasibility of this reaction. atamanchemicals.com Research has identified optimal reaction conditions to maximize the conversion rate. For instance, one study achieved a 94.40% conversion of ammonium chloride at a temperature of 250°C (523 K) with a reaction time of 120 minutes, yielding magnesium chloride of industrial-grade purity. atamanchemicals.com This pathway exemplifies a resource recovery strategy that can transform a low-value byproduct into valuable chemical feedstock.

Elucidation of Reaction Mechanisms and Chemical Transformations Involving Ammonium Chloride

Fundamental Dissociation and Reversible Decomposition Dynamics

The decomposition of ammonium (B1175870) chloride is a classic example of a reversible reaction that demonstrates the principles of chemical equilibrium. The nature of this decomposition varies depending on the phase of the substance.

Gas-Phase Dissociation Equilibria (NH₃ + HCl)

In the gas phase, ammonium chloride undergoes a reversible dissociation into ammonia (B1221849) (NH₃) and hydrogen chloride (HCl) gas. americanelements.comnih.gov This equilibrium can be represented by the following equation:

NH₄Cl(s) ⇌ NH₃(g) + HCl(g) americanelements.com

When solid ammonium chloride is heated in a closed container, it sublimes and the gaseous NH₄Cl molecules dissociate. As the concentrations of ammonia and hydrogen chloride increase, they react to reform ammonium chloride. Eventually, the system reaches a state of dynamic equilibrium where the rate of dissociation equals the rate of association. americanelements.com

The equilibrium constant in terms of partial pressures, Kp, for this reaction is given by the product of the partial pressures of the gaseous products:

Kₚ = P(NH₃) ⋅ P(HCl) americanelements.com

Since ammonia and hydrogen chloride are produced in a 1:1 molar ratio from the decomposition, their partial pressures are equal at equilibrium. americanelements.com This equilibrium is sensitive to changes in conditions such as temperature and pressure, in accordance with Le Châtelier's Principle. An increase in temperature shifts the equilibrium to the right, favoring the endothermic decomposition, while an increase in pressure shifts it to the left, favoring the formation of solid ammonium chloride. sigmaaldrich.com

Solid-State Decomposition Pathways

The thermal decomposition of solid ammonium chloride is a well-studied process. Before decomposition, solid ammonium chloride undergoes a solid-solid phase transition at approximately 184-190°C, changing from its low-temperature (LT) form to its high-temperature (HT) form. nih.gov The actual decomposition into gaseous ammonia and hydrogen chloride begins at temperatures around 200°C and becomes significant above 300°C. nih.gov The process involves the direct sublimation and subsequent dissociation of the gaseous molecules as described in the gas-phase equilibrium. Studies have shown that the presence of certain chemical additives can influence the induction phase of this solid-state thermal decomposition. fishersci.ca

Heterogeneous and Homogeneous Catalysis by Ammonium Chloride

Ammonium chloride is recognized as an inexpensive, readily available, and environmentally friendly catalyst for a variety of organic syntheses. nih.govfishersci.cafishersci.se It typically functions as a mild Brønsted acid catalyst, either heterogeneously or homogeneously, facilitating reactions under neutral or mildly acidic conditions. nih.govfishersci.at

Acid-Catalyzed Organic Reactions (e.g., Paal-Knorr Reaction for Pyrroles, Claisen Rearrangement)

Ammonium chloride has proven to be an effective catalyst in several classic acid-catalyzed organic reactions.

Paal-Knorr Reaction for Pyrroles: The synthesis of N-substituted pyrroles from 1,4-diketones and primary amines, known as the Paal-Knorr reaction, is efficiently catalyzed by ammonium chloride. fishersci.atflybase.orgnih.gov This method is considered simple, efficient, and eco-friendly. fishersci.at For instance, the reaction between 2,5-hexanedione (B30556) and various primary amines (aromatic, allylic, and benzyl) in the presence of ammonium chloride at room temperature or under microwave irradiation yields N-substituted pyrroles in excellent yields. fishersci.atflybase.org

Claisen Rearrangement: Ammonium chloride has been reported to catalyze the aliphatic Claisen rearrangement. nih.gov When certain allyl ethers are heated in the presence of ammonium chloride, the rearrangement is accelerated. nih.gov This catalytic effect was first noted for promoting fishersci.cafishersci.ca-sigmatropic rearrangements, which are believed to be accelerated by charge effects induced by catalysts. wikipedia.org

Multi-Component Reaction Systems (e.g., Synthesis of Dihydropyrimidinones, Imidazo[1,2-a]pyridines, 2,4,5-Trisubstituted Imidazoles, 2-Arylbenzothiazoles)

The utility of ammonium chloride as a catalyst extends to various multi-component reactions (MCRs), which are efficient processes for synthesizing complex molecules in a single step.

Synthesis of Dihydropyrimidinones: Ammonium chloride is an efficient catalyst for the one-pot, three-component Biginelli reaction to synthesize 3,4-dihydropyrimidin-2(1H)-ones. wikipedia.orgfishersci.pt This reaction typically involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) under solvent-free conditions. wikipedia.org The use of ammonium chloride offers advantages such as high yields, short reaction times, and economic viability over other methods. nih.govfishersci.pt

Synthesis of Imidazo[1,2-a]pyridines: The synthesis of imidazo[1,2-a]pyridines can be achieved through a three-component reaction involving an aldehyde, 2-aminopyridine, and an isocyanide (Groebke–Blackburn–Bienaymé reaction), using ammonium chloride as a catalyst. wikipedia.orgfishersci.com This protocol is noted for being mild and eco-friendly, often proceeding at room temperature in solvents like methanol (B129727) or ethanol (B145695). wikipedia.orgfishersci.cavulcanchem.com

Synthesis of 2,4,5-Trisubstituted Imidazoles: An efficient, solvent-free synthesis of 2,4,5-trisubstituted imidazoles has been developed using ammonium chloride as a catalyst. nih.gov This three-component cyclocondensation involves a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonium acetate. nih.gov The key advantages of this method include high yields, cost-effectiveness of the catalyst, and simple work-up procedures. nih.gov

Synthesis of 2-Arylbenzothiazoles: Ammonium chloride serves as a mild and efficient catalyst for the synthesis of 2-arylbenzothiazoles. fishersci.cafishersci.caontosight.ai These compounds are prepared through the condensation of 2-aminothiophenol (B119425) with various aromatic aldehydes at room temperature. fishersci.cafishersci.ca The process is characterized by good to excellent yields and mild reaction conditions. fishersci.ca

Catalyst Performance and Mechanistic Insights in Organic Synthesis

Ammonium chloride's performance as a catalyst is marked by its efficiency, selectivity, mild reaction conditions, and environmental friendliness. nih.govciteab.com Its low cost and ready availability make it an attractive option in organic synthesis. fishersci.cafishersci.se

The mechanism of catalysis generally involves the in-situ generation of a Brønsted acid. In aqueous or protic media, ammonium chloride, being a salt of a weak base (NH₃) and a strong acid (HCl), can generate hydronium ions, creating a mildly acidic environment. fishersci.at In many organic reactions, it is proposed that ammonium chloride activates carbonyl compounds through hydrogen bonding, which enhances their electrophilicity and facilitates nucleophilic attack. fishersci.cafishersci.ca For instance, in the synthesis of quinoxalines, it is suggested that ammonium chloride activates the carbonyl groups to promote the nucleophilic attack of amines. fishersci.ca Similarly, in the Paal-Knorr synthesis, it is believed to liberate hydrochloric acid in the reaction medium, which then catalyzes the nucleophilic addition and subsequent dehydration steps. fishersci.at This ability to act as a gentle source of acid allows for a wide range of transformations without the need for harsh or corrosive reagents. nih.govfishersci.ca

Chemical Interactions in Industrial Processes

Ammonium chloride is a versatile compound in numerous industrial settings, primarily due to its reactivity at elevated temperatures and its ability to act as a source of both ammonia and hydrogen chloride.

Mechanism as a Flux in Metalworking (e.g., Oxidation Layer Removal and Volatile Chloride Formation)

In the realm of metalworking, ammonium chloride is widely used as a flux for processes such as soldering, galvanizing, and tinning. wikipedia.orgimarcgroup.com Its primary function is to clean the surface of metals by removing the oxide layers that form at high temperatures. patsnap.combasekim.com

The mechanism of action involves the thermal decomposition of ammonium chloride at temperatures above 338°C into ammonia (NH₃) and hydrogen chloride (HCl) gas. wikipedia.orgwikipedia.org

NH₄Cl(s) ⇌ NH₃(g) + HCl(g)

The hydrogen chloride gas is the active agent in the fluxing process. It reacts with the metal oxides (represented as MeO) on the surface of the workpiece, converting them into volatile metal chlorides (MeCl₂). wikipedia.orgpatsnap.com

MeO(s) + 2HCl(g) → MeCl₂(g) + H₂O(g)

These volatile metal chlorides are easily removed from the metal surface, exposing a clean, oxide-free surface that allows for better adhesion of the molten solder or zinc coating. patsnap.com This ensures a strong and durable bond in soldering and a uniform protective layer in galvanizing. basekim.com The process is effective for various metals, including steel, copper, and their alloys. basekim.comwikipedia.org

Reactions in Flue Gas Desulfurization and Emission Control Systems (e.g., NOx Reduction and Hg⁰ Oxidation)

Ammonium chloride plays a crucial role in modern emission control technologies for industrial flue gases, particularly from coal-fired power plants and waste incinerators. It is involved in the reduction of nitrogen oxides (NOx) and the oxidation of elemental mercury (Hg⁰).

In some selective catalytic reduction (SCR) and selective non-catalytic reduction (SNCR) systems for NOx control, ammonia is the primary reducing agent. mdpi.comepri.com While ammonia itself is typically injected, the chemistry of ammonium chloride is relevant as it can form in the flue gas stream, especially in the presence of chlorine, and can also be intentionally added. mdpi.com The ammonia, whether from direct injection or decomposition of ammonium chloride, reacts with NOx to form harmless nitrogen gas and water. researchgate.net

Furthermore, the injection of ammonium chloride upstream of an SCR catalyst has been shown to enhance the oxidation of elemental mercury (Hg⁰) to its oxidized form (Hg²⁺). researchgate.netpower-eng.com The thermal decomposition of NH₄Cl provides a source of chlorine in the form of HCl. researchgate.net This HCl facilitates the oxidation of mercury over the SCR catalyst. google.com

Hg⁰ + 2HCl + ½O₂ → HgCl₂ + H₂O (catalyzed reaction)

The resulting oxidized mercury (as mercuric chloride, HgCl₂) is more water-soluble and can be more effectively captured in downstream wet flue gas desulfurization (WFGD) systems. power-eng.com This integrated approach allows for the simultaneous control of both NOx and mercury emissions. researchgate.net

Advanced Chemical Reactions for Energy Applications

The chemical properties of ammonium chloride are being explored for innovative energy storage and generation applications, offering potential pathways to more sustainable energy systems.

Hydrogen and Ammonia Generation through Reaction with Metal Hydrides and Amides

Ammonium chloride can react with various metal hydrides (MH) and metal amides (MNH₂) to produce hydrogen (H₂) and ammonia (NH₃), which are considered clean energy carriers. rsc.orgcurtin.edu.au These reactions are being investigated for on-board hydrogen storage for vehicular applications and for chemical hydrogen storage. rsc.orgdtic.mil

The reaction of ammonium chloride with a metal hydride, such as sodium hydride (NaH), can be represented as:

NH₄Cl + NaH → NaCl + NH₃ + H₂ researchgate.net

Research has shown that mixtures of ammonium chloride with metal hydrides like NaH, MgH₂, and CaH₂ can release significant amounts of hydrogen and ammonia at relatively low temperatures. rsc.orgresearchgate.net For instance, the reaction with NaH begins to release gas at approximately 90°C. curtin.edu.au The addition of ammonium chloride has been found to accelerate the release of hydrogen from magnesium hydride (MgH₂). dtic.mildtic.mil

Similarly, reactions with metal amides, such as sodium amide (NaNH₂), also yield ammonia:

NH₄Cl + NaNH₂ → NaCl + 2NH₃ researchgate.net

These reactions can achieve high gravimetric gas evolution, making them attractive for applications where high energy density is required. rsc.orgresearchgate.net

Thermochemical Cycles for Energy Storage and Release

Ammonium chloride is a component in some thermochemical energy storage (TCES) systems. These systems store thermal energy through reversible chemical reactions. In the context of TCES, ammonium chloride is often used in combination with metal chlorides and ammonia. researchgate.netresearchgate.net

One type of system involves the reversible reaction of a metal chloride salt with ammonia gas. During the charging phase (energy input), a metal-amine complex is decomposed by heat, releasing ammonia gas which can be stored. During the discharging phase (energy release), the ammonia gas is reintroduced and reacts exothermically with the salt to reform the complex, releasing the stored heat. While not the primary reactant, ammonium chloride can be used in these systems, particularly in resorption systems where it is paired with another salt like strontium chloride (SrCl₂). researchgate.net

Ammonia-based thermochemical energy storage is considered promising, and systems involving various metal chlorides like MgCl₂, BaCl₂, and CaCl₂ with ammonia are under active investigation. researchgate.netjst.go.jpbham.ac.uk The performance of an ammonium chloride-ammonia pair has been noted for its potential in low-temperature heat applications. researchgate.net

Specialized Applications and Research Utilities of Ammonium Chloride

Analytical and Bioanalytical Laboratory Applications

Ammonium (B1175870) chloride is a versatile reagent in various laboratory settings, from routine analyses to specialized research protocols. westlab.com.au

Ammonium chloride, in combination with ammonia (B1221849), is a fundamental component in the preparation of buffer solutions. wikipedia.org These buffers are crucial for maintaining a constant pH, a condition essential for many biochemical reactions that are sensitive to pH fluctuations. westlab.com.au An example of such a buffer is the ACK (Ammonium-Chloride-Potassium) lysis buffer. wikipedia.org A buffer solution with a pH of 10.0 can be prepared by dissolving 5.4 grams of ammonium chloride in 20 ml of water, adding 35 ml of 10 M ammonia, and diluting the solution to 100 ml with water. pharmaguideline.com

In the realm of molecular biology, ammonium chloride is a key ingredient in lysis buffers used to disrupt red blood cells (erythrocytes) while preserving leukocytes (white blood cells). bdbiosciences.comstemcell.com This technique is foundational for numerous downstream applications, including flow cytometry immunophenotyping. bdbiosciences.com The lysis solution works under gentle hypotonic conditions, which selectively destroy red blood cells. bdbiosciences.com

A common recipe for a 10X concentrated ammonium chloride lysing solution includes 8.02 grams of ammonium chloride (NH₄Cl), 0.84 grams of sodium bicarbonate (NaHCO₃), and 0.37 grams of disodium EDTA, all dissolved in 100 ml of purified water. uams.edu For a working solution, this concentrate is diluted 1:10 with water. uams.edu Another formulation, the ACK Lysis Buffer, contains 8.02 g of ammonium chloride, 1 g of potassium bicarbonate, and 0.0372 g of disodium EDTA per liter of distilled water, with the pH adjusted to 7.2-7.4. aatbio.com Tris-buffered ammonium chloride solutions are also utilized for red blood cell lysis. ccf.org

The general procedure for bulk lysis of human whole blood involves adding 10 mL of 1X RBC Lysis Buffer per 1 mL of blood and incubating for 10-15 minutes at room temperature. uams.edu Following incubation, the sample is centrifuged to pellet the intact leukocytes, the supernatant containing the lysed red blood cells is decanted, and the leukocyte pellet is resuspended for further analysis. uams.edu

Ammonium chloride serves as a fixative for cells and tissues, preserving them in their existing state for easier study. westlab.com.au A particularly notable application is in paleontology, where ammonium chloride vapor is deposited on fossils to enhance their photographic documentation. wikipedia.orgpalaeo-electronica.org This process, often referred to as "whitening," involves heating powdered ammonium chloride until it sublimates, transitioning directly from a solid to a gas. amnh.org The resulting gaseous clouds coat the fossil in a fine, bright white film of tiny crystals. palaeo-electronica.orgamnh.org

This uniform, non-lustrous white coating is non-destructive and effectively eliminates tonal patterns and color variations on the fossil's surface, which can otherwise obscure morphological details. researchgate.net By reducing undesirable highlights and enhancing contrast, especially when lit at an angle, the technique makes subtle features like ridges and spines more visible for identification and illustration. palaeo-electronica.orgamnh.org The ammonium chloride layer can be easily and safely removed with water, leaving the fossil undamaged. researchgate.net This method has become a standard procedure for the professional illustration of fossils. palaeo-electronica.org

Solutions of ammonium chloride are utilized for the calibration of pH meters. westlab.com.au It can be a component of standard buffer solutions for this purpose. pharmaguideline.com For instance, a buffer solution with a pH of 10.0 can be formulated using ammonium chloride. pharmaguideline.com

In addition to pH meter calibration, ammonium chloride is used to prepare calibration standards for ion-selective electrodes (ISEs), specifically for the determination of ammonium ions in aqueous solutions. pasco.comeutechinst.com For example, a 0.1 M ammonium chloride standard solution can be prepared by dissolving 5.34 grams of reagent-grade ammonium chloride in 1 liter of distilled water. eutechinst.com Premium quality 10 ppm (mg/L) ammonium nitrogen calibration standards are also produced for calibrating ammonium ISEs, ensuring accuracy in environmental and chemical analyses. hannainst.com

Furthermore, in the field of analytical chemistry, ammonium chloride is used as an analytical reagent, for instance, as an interference inhibitor for atomic absorption spectrum analysis. sinoright.net It is also used in the quantitative assessment of cations through methods like Inductively Coupled Plasma (ICP) Atomic Emission Spectrometry. reachcentrum.eu

Ammonium chloride functions as a supporting electrolyte in electrochemical analysis. sinoright.net When dissolved in water, it dissociates into ammonium (NH₄⁺) and chloride (Cl⁻) ions, creating a solution that can conduct an electrical current. allanchem.com This property is essential in electrochemical systems. allanchem.com Supporting electrolytes are added to electrochemical cells to increase the conductivity of the solution and to minimize the migration current, ensuring that the analyte reaches the electrode surface primarily through diffusion. alfa-chemistry.com

Ammonium chloride is a common choice for a supporting electrolyte due to its high solubility, which ensures a consistent supply of ions. allanchem.com It has been used in various electrochemical studies, such as in the electrochemical synthesis of copper(II) stearate complex, where it serves to increase the electrolytic conductivity of the system. researchgate.net In square-wave anodic stripping voltammetry for the determination of copper(II), a 0.1 M solution of ammonium chloride at pH 5 has been used as the supporting electrolyte. researchgate.net Its role as an electrolyte is also fundamental to its use in carbon-zinc dry cell batteries. allanchem.com

Material Science and Engineering Research Paradigms

The applications of ammonium chloride extend into the fields of material science and engineering, where its properties are leveraged for various research and industrial purposes.

In metallurgy, ammonium chloride is used as a flux when preparing metals for processes like tin coating, galvanizing, or soldering. britannica.comwikipedia.org It cleans the metal surfaces by reacting with metal oxides to form a volatile metal chloride, which ensures better adhesion of the coating or solder. wikipedia.org

In the context of corrosion research, the behavior of ammonium chloride is a significant area of study, particularly in the refining industry. researchgate.net Ammonium chloride can form from the reaction of ammonia and hydrochloric acid in vapor streams within crude and hydroprocessing units. researchgate.net As a hygroscopic salt, it can absorb moisture, leading to aggressive, localized under-deposit corrosion of equipment and piping. researchgate.netresearchgate.net Research in this area focuses on understanding the thermodynamic behavior of wet ammonium chloride systems and developing mitigation strategies to protect the integrity of refining infrastructure. researchgate.netresearchgate.net

Recent research has also explored the sorption characteristics of ammonium chloride with ammonia for use in resorption heat pumps. mdpi.com In this application, the adsorption and desorption reactions between ammonium chloride (as a Low-Temperature Salt) and ammonia gas are studied to develop more efficient heating and cooling technologies. mdpi.com

Transparent Analogues for Solidification Process Modeling

Ammonium chloride has been extensively studied as a transparent analogue for investigating the solidification of metals due to its distinctive properties and the simplicity of experimentation. researchgate.net Its transparency allows for the real-time visualization of phase transitions, dendritic growth, and microstructural evolution during solidification, offering valuable insights into the underlying mechanisms. researchgate.net This makes it a convenient model system for laboratory experiments. researchgate.net

Dendrite Tip Kinetics: The growth of ammonium chloride dendrites from a supersaturated solution provides a visual model for the more complex and opaque process of metal solidification. google.com Researchers can directly observe phenomena such as the kinetics of dendrite tip growth as a function of supersaturation. researchgate.net By controlling experimental conditions like temperature gradients and cooling rates, dendritic growth in ammonium chloride crystals can be induced to closely resemble that of metallic alloys. researchgate.net Studies have shown that the growth rate and morphology of these dendrites are influenced by the degree of supersaturation and the viscosity of the solution, which can be manipulated to study the interplay between mass transport and growth kinetics. google.com

Grain Structure Prediction: Experiments with ammonium chloride are frequently used to validate numerical models for predicting grain structures, macrosegregation, and the columnar-to-equiaxed transition (CET) in metal casting. researchgate.net The solidification of ammonium chloride exhibits a striking resemblance to the behavior of many binary eutectic alloy systems, making it a valuable model for studying these phase transition phenomena. researchgate.net The data gathered from observing ammonium chloride solidification provides precise benchmarks for validating the accuracy and predictive capabilities of computational simulations of solidification kinetics and microstructural evolutions. researchgate.net

Table 1: Parameters in Ammonium Chloride Solidification Modeling

| Parameter | Significance in Modeling | Research Findings |

|---|---|---|

| Supersaturation | Drives the dendritic growth rate. | Higher supersaturation leads to faster and more ordered dendrite formation. google.com |

| Temperature Gradient | Influences the direction and morphology of crystal growth. | Controlled gradients allow for the simulation of directional solidification in metals. researchgate.net |

| Solution Viscosity | Affects the diffusion of ions and thus the growth rate and structure. | Increased viscosity can lead to more disordered and denser dendrite structures. google.com |

| Interfacial Kinetics | The rate of atom attachment at the solid-liquid interface. | Incorporating a moderate interfacial kinetic coefficient enhances the correlation between experimental data and theoretical models. researchgate.net |

Role in Surface Chemistry and Coating Technologies

Ammonium chloride plays a crucial role in the preparation and treatment of metal surfaces, particularly in galvanizing and electroplating processes. Its effectiveness stems from its ability to act as a fluxing agent, cleaning the metal surface and ensuring the adhesion and quality of subsequent coatings. usda.gov

Galvanizing Pre-treatment: In the hot-dip galvanizing process, a protective zinc coating is applied to steel or iron to prevent corrosion. Ammonium chloride is a key component of the flux solution used in the pre-treatment stage. connectjournals.comchemradar.com It serves to remove the last traces of oxides and other contaminants from the metal surface after pickling. usda.govorientjchem.org This cleaning action is critical for ensuring proper adhesion of the molten zinc to the steel, resulting in a uniform and durable corrosion-resistant coating. usda.govchemradar.com The concentration and the ratio of ammonium chloride to zinc chloride in the flux are important factors that influence the effectiveness of the process and the amount of smoke produced. chemicalbook.com

Electroplating: Ammonium chloride is also utilized in electroplating, where it is often a component of the electrolyte bath. usda.gov It helps to improve the conductivity of the solution and stabilize the pH levels. usda.gov In some cyanide-free zinc plating processes, a combination of zinc chloride and ammonium chloride is used as the main component of the plating solution. googleapis.com The presence of ammonium ions in the solution can improve the mechanical properties and adhesion of the electrodeposited metal layer. researchgate.net It also acts as a buffering agent, preventing a localized increase in pH at the electrode surface, which could lead to the unwanted deposition of metal hydroxides. researchgate.net

Table 2: Function of Ammonium Chloride in Metal Coating Processes

| Process | Role of Ammonium Chloride | Mechanism of Action |

|---|---|---|

| Galvanizing | Fluxing Agent | Reacts with and removes metal oxides from the surface, ensuring a clean substrate for zinc adhesion. usda.govajchem-a.com |

| Electroplating | Electrolyte Component & pH Buffer | Increases solution conductivity and prevents local pH increases at the cathode, promoting a uniform and dense metal coating. usda.govresearchgate.net |

Applications in Polymerization Processes and Resin Synthesis

Ammonium chloride serves as an effective catalyst in the synthesis of certain thermosetting resins, particularly urea-formaldehyde (UF) and phenol-formaldehyde (PF) resins. google.comresearchgate.net Its catalytic activity is primarily due to its acidic nature in solution.

In the synthesis of urea-formaldehyde resins, ammonium chloride is a commonly used acid catalyst to accelerate the curing process. google.com The addition of ammonium chloride lowers the pH of the system, which promotes the condensation polymerization reactions that lead to the formation of the cross-linked, thermoset network. researchgate.net It is considered an effective and inexpensive catalyst that is easy to use and does not leave interfering residual byproducts. google.com The amount of ammonium chloride used can influence the cure rate and the properties of the final resin. connectjournals.com

Ammonium chloride is also employed in the synthesis of phenol-formaldehyde resins. In some processes, it is used to generate ammonia in situ, which then acts as a basic catalyst for the formation of resol-type phenolic resins. researchgate.net It can also be used as an acidic catalyst in the production of novolac-type phenolic resins, where it is added after the initial reaction between phenol and formaldehyde to promote further polymerization and curing.

Historical Context in Pyrotechnics

Ammonium chloride has a historical significance in the field of pyrotechnics, where it was utilized for its properties as a chlorine donor and for its ability to generate white smoke. wikipedia.org

Chlorine Donor: In the 18th century, ammonium chloride was used to enhance the colors produced in pyrotechnic flames. wikipedia.org The presence of chlorine is essential for creating vibrant blue and green colors, which are typically produced by copper compounds. wikipedia.org Ammonium chloride, with a chlorine content of approximately 65%, served as a source of chlorine atoms in the high-temperature environment of the flame. europa.euusda.gov However, it has been largely superseded by more stable, less hygroscopic, and more effective chlorine donors in modern pyrotechnics. wikipedia.orgeuropa.eu

White Smoke Generation: Ammonium chloride is also used in some pyrotechnic compositions to produce dense white smoke. When heated, ammonium chloride decomposes into ammonia (NH₃) and hydrogen chloride (HCl) gases. researchgate.net These two gases then recombine in the air to form a dense aerosol of fine ammonium chloride particles, which appears as white smoke. This effect has been used for smoke screens and in theatrical and cinematic special effects.

Table 3: Pyrotechnic Applications of Ammonium Chloride

| Application | Principle of Action | Historical and Current Use |

|---|---|---|

| Chlorine Donor | Decomposes at high temperatures to provide chlorine for color enhancement, particularly with copper compounds. wikipedia.orgusda.gov | Used in the 18th century; now largely replaced by more efficient and stable compounds. wikipedia.orgeuropa.eu |

| White Smoke Generation | Sublimes and decomposes into ammonia and hydrogen chloride gases, which recombine to form a dense white aerosol. researchgate.net | Used in historical and some modern smoke compositions for screening and special effects. |

Environmental and Agricultural Science Investigations

Ammonium chloride is a subject of scientific investigation in environmental and agricultural sciences, primarily due to its nitrogen content and its interactions within soil and aquatic ecosystems.

Nitrogen Source Dynamics in Soil Science and Crop Nutrition

Ammonium chloride is utilized as a nitrogen fertilizer, particularly for crops like rice and wheat, and its behavior in the soil is a key area of study. researchgate.netwikipedia.org It typically contains 24-26% nitrogen in the ammonium form. google.com

Rice and Wheat Fertilization: As a nitrogen source, ammonium chloride provides nitrogen in the ammonium (NH₄⁺) form, which is readily absorbed by plant roots. researchgate.net This is particularly beneficial for crops like rice and wheat. researchgate.netwikipedia.org Studies have shown that the application of ammonium chloride can lead to increased crop yields. In rice cultivation, it has been observed to contribute to plant resilience against lodging and diseases by strengthening stem fibers. google.com When used as a fertilizer, it's important to manage its application to avoid potential adverse effects on the soil.

Soil Dynamics: When applied to soil, ammonium chloride can have several effects. Being a physiologically acidic fertilizer, it can help to lower the pH of alkaline soils, which can improve the availability of other nutrients to plants. researchgate.net The chloride ions in ammonium chloride can inhibit nitrifying bacteria in the soil, which slows the conversion of ammonium to nitrate (B79036). This can reduce the loss of nitrogen through leaching and volatilization, leading to more efficient nitrogen use by the crops. However, the chloride content can be detrimental to chloride-sensitive crops, and its application in dry areas may not be suitable. google.com

Table 4: Effects of Ammonium Chloride in Agricultural Soils

| Aspect | Effect | Implication for Crop Nutrition |

|---|---|---|

| Nitrogen Form | Provides nitrogen as ammonium (NH₄⁺). | Readily available for plant uptake, promoting vegetative growth. researchgate.net |

| Soil pH | Has a slightly acidic reaction in the soil. | Can help to lower the pH of alkaline soils, improving nutrient availability. researchgate.net |

| Nitrification | Chloride ions can inhibit nitrifying bacteria. | Slows the conversion of ammonium to nitrate, reducing nitrogen loss. |

| Crop Suitability | Particularly effective for rice and wheat. | Can enhance yield and plant resilience in these crops. google.comwikipedia.org |

Mitigation Strategies in Aquaculture

Recent research has highlighted the potential of ammonium chloride in mitigating viral diseases in aquaculture, a critical area for food security.

Antiviral Effects by Autophagy Inhibition: Ammonium chloride has been shown to have antiviral properties, which are believed to be a result of its ability to inhibit autophagy. Autophagy is a cellular process that many viruses exploit to promote their own replication. By inhibiting this process, ammonium chloride can block the proliferation of a variety of fish viruses, including both DNA and RNA viruses. This has been demonstrated to be effective in controlling fish virus infections both in vitro and in vivo. This finding provides a scientific basis for the traditional use of ammonia fertilizers, which are primarily composed of ammonium chloride, in pond fish farming to control diseases. The mechanism involves inhibiting the degradation of certain proteins that are part of the fish's innate immune response, thereby enhancing its ability to fight off viral infections.

Role in Atmospheric Aerosol Formation and Dynamics

Ammonium chloride (NH₄Cl) plays a significant, multifaceted role in the formation and dynamics of atmospheric aerosols, influencing air quality, visibility, and climate. As a key component of secondary inorganic aerosols (SIAs), its presence in the atmosphere is a result of chemical reactions between ammonia (NH₃) and hydrochloric acid (HCl). The dynamics of ammonium chloride in the atmosphere are closely linked to its high hygroscopicity and its interaction with other aerosol precursors and meteorological conditions.

In the atmosphere, ammonia acts as a primary neutralizing agent for acidic gases such as sulfuric acid (H₂SO₄), nitric acid (HNO₃), and hydrochloric acid. tandfonline.comresearchgate.net This neutralization leads to the formation of ammonium salts, including ammonium sulfate (B86663), ammonium nitrate, and ammonium chloride, which are major constituents of fine particulate matter (PM₂.₅). tandfonline.comresearchgate.net The formation of these secondary inorganic aerosols is a complex process influenced by factors like temperature, relative humidity, and the concentrations of precursor gases. copernicus.org

Research has increasingly highlighted the substantial role of ammonium chloride in aerosol formation, particularly in polluted urban environments. nih.govnih.govacs.org For instance, in regions with high emissions of chlorine-containing precursors, such as from industrial sources or biomass burning, the formation of ammonium chloride can be a dominant pathway for aerosol production. copernicus.org

One of the most critical properties of ammonium chloride in aerosol dynamics is its high water uptake potential. nih.govacs.org This hygroscopicity means that aerosol particles containing ammonium chloride can absorb significant amounts of atmospheric water, leading to an increase in aerosol liquid water content (ALWC). nih.govnih.govacs.orgacs.org This elevated ALWC has several profound effects on atmospheric processes:

Impact on Visibility and Haze Formation: The growth of aerosol particles due to water uptake increases their efficiency at scattering light, which leads to reduced visibility and the formation of haze. nih.govnih.govacs.orgresearchgate.net Severe pollution events are often linked to high aerosol water content, with ammonium chloride being a major contributor. nih.govnih.govacs.org

Alteration of Aerosol Dynamics: By increasing the size and mass of aerosol particles, ammonium chloride influences their atmospheric lifetime, transport, and deposition patterns. Larger particles may have different deposition velocities and can be transported over varying distances compared to their dry counterparts.

Detailed Research Findings

Recent scientific investigations have provided detailed insights into the specific contributions of ammonium chloride to aerosol formation and dynamics. A notable study conducted in Delhi, India, revealed that ammonium chloride is a primary driver of the exceptionally high aerosol liquid water content observed in the city, contributing up to 40% on average. nih.govnih.govacs.org This research underscored that the high ALWC, fueled by ammonium chloride, not only worsens air pollution by promoting secondary aerosol formation but also impacts local meteorology by suppressing the boundary layer height, which traps pollutants. nih.govnih.govacs.org

The study in Delhi also highlighted the seasonal variability in the contribution of ammonium chloride to aerosol water content. During winter and spring, when specific meteorological conditions and emission sources prevail, the contribution of ammonium chloride to ALWC can be as high as 50%. acs.org

The following table summarizes key findings from research on the impact of ammonium chloride on aerosol properties:

| Research Finding | Geographic Location | Key Conclusion |

| Contribution to Aerosol Liquid Water Content (ALWC) | Delhi, India | Ammonium chloride is the largest contributor to ALWC, averaging 40% and reaching up to 50% in certain seasons. nih.govnih.govacs.orgacs.org |

| Enhancement of Secondary Aerosol Formation | Delhi, India | Ammonium chloride-associated ALWC enhances the heterogeneous formation of nitrate and sulfate by an average factor of 1.6, and up to a factor of 5 when relative humidity is high. nih.govacs.org |

| Impact on Visibility | Delhi, India | High ALWC, driven by ammonium chloride, is associated with severe pollution events and can reduce visibility by as much as 70%. nih.govnih.govacs.org |

| Dominance in Inorganic Aerosol Formation | Indo-Gangetic Plain | Under high humidity winter conditions, hydrochloric acid promotes the formation of particulate ammonium, with chloride being the primary anion. copernicus.org |

The following interactive table provides a more detailed look at the contribution of different chemical species to aerosol liquid water content under varying relative humidity (RH) conditions, based on findings from the study in Delhi. nih.govacs.org

| Relative Humidity (RH) | Ammonium Chloride Contribution to ALWC | Ammonium Sulfate Contribution to ALWC | Ammonium Nitrate Contribution to ALWC | Organic Matter Contribution to ALWC |

| < 40% | ~30% | ~35% | ~15% | ~20% |

| 40-60% | ~35% | ~30% | ~15% | ~20% |

| 60-80% | ~40% | ~25% | ~15% | ~20% |

| > 80% | ~41% | ~23% | ~15% | ~21% |

These findings collectively demonstrate that ammonium chloride is a crucial, and in some highly polluted regions, a dominant factor in atmospheric aerosol dynamics. Its ability to significantly enhance aerosol liquid water content triggers a cascade of effects, from accelerating the formation of other secondary pollutants to profoundly impacting visibility and local weather patterns. This underscores the importance of considering chlorine and ammonia emissions in strategies aimed at mitigating air pollution and its associated impacts. nih.govnih.govacs.org

Computational and Theoretical Studies on Ammonium Chloride Systems

Quantum Chemical and Molecular Modeling of Structural Properties

Quantum chemical and molecular modeling techniques have been extensively used to explore the structural characteristics of ammonium (B1175870) chloride, from small clusters to bulk phases. These studies provide fundamental insights into the intermolecular forces and geometries that govern the system's behavior.

Ab Initio and Density Functional Theory (DFT) Investigations of Clusters

Computational studies have employed sophisticated methods to examine the structures of various ammonium chloride clusters, including neutral clusters, (NH₄Cl)n, and ionic clusters, (NH₄⁺)(NH₄Cl)n and (Cl⁻)(NH₄Cl)n.

Ab Initio and DFT Methods: Researchers have utilized a range of computational models, including ab initio methods like Møller-Plesset perturbation theory (MP2) and more computationally efficient Density Functional Theory (DFT) methods with functionals such as B3LYP and M06-2X. nih.gov These methods are used to predict the geometries, energies, and thermodynamic properties of the clusters.

Cluster Structures: Simulated annealing Monte Carlo searches have been instrumental in identifying the global minima and various isomers of these clusters for sizes up to n=13. nih.gov Interestingly, none of the cluster structures found resemble the room-temperature CsCl crystal structure of solid ammonium chloride. nih.gov Instead, many clusters adopt structures that are more reminiscent of the higher-temperature rock-salt phase of ammonium halides. nih.gov

Stability of Ionic Clusters: DFT calculations, specifically with the M06-2X functional, have predicted enhanced stability for certain "magic number" clusters. For cationic clusters, (NH₄⁺)(NH₄Cl)n, enhanced stability is observed for n = 3, 6, 8, and 13. nih.gov This theoretical prediction aligns well with experimental observations from thermospray mass spectroscopy. nih.gov Anionic clusters, (Cl⁻)(NH₄Cl)n, exhibit a different set of magic numbers, with enhanced stability predicted for n = 2, 6, and 11. nih.gov Neutral clusters, (NH₄Cl)n, show a pattern of alternating stability between even and odd values of n. nih.gov

Proton Transfer and Growth: Ab initio molecular dynamics simulations have shown that proton transfer from HCl to NH₃ and subsequent structural transformations are crucial processes in the growth of ammonium chloride clusters. The rotation of the NH₄⁺ ions plays a significant role in these structural transformations. nih.gov

A summary of key findings from these computational studies is presented in the interactive table below.

| Cluster Type | Computational Method(s) | Key Findings |

| (NH₄Cl)n | Simulated Annealing, DFT (M06-2X) | Alternating stability between even and odd n. Structures do not resemble the bulk CsCl phase. nih.gov |

| (NH₄⁺)(NH₄Cl)n | Simulated Annealing, DFT (M06-2X) | Enhanced stability at n = 3, 6, 8, 13, consistent with experimental data. nih.gov |

| (Cl⁻)(NH₄Cl)n | Simulated Annealing, DFT (M06-2X) | Enhanced stability at n = 2, 6, and 11. nih.gov |

| (NH₄Cl)n Growth | Ab initio molecular dynamics | Proton transfer and NH₄⁺ rotation are key to cluster growth. nih.gov |

Potential Energy Surface Mapping and Isomer Characterization

Understanding the potential energy surface (PES) is crucial for characterizing the different stable isomers of a cluster and the energy barriers that separate them.

Locating Isomers: Simulated annealing, often using algorithms like "mag-walking," is a powerful technique for exploring the PES and locating the global and local energy minima, which correspond to different isomers. nih.gov This has been applied to (NH₄Cl)n clusters for n=3–10. rsc.org

Influence on Thermodynamics: The features of the PES, such as the energy differences between isomers and the rotational barriers of the ammonium ions, are critical in determining the thermodynamic properties of the clusters, like their heat capacity. rsc.orgrsc.orgdntb.gov.ua For instance, the rotational potential energy barriers are often smaller than the barriers between different isomers, causing rotational effects to appear in the heat capacity curves at lower temperatures than isomerization effects. uri.edu

Transition States: Beyond identifying stable isomers, computational studies have also focused on locating the transition states that connect these minima on the PES. This provides a more complete picture of the cluster's dynamics and isomerization pathways. uri.edu

Thermodynamic Properties and Phase Behavior Simulations

Simulations based on statistical mechanics provide a bridge between the microscopic details of molecular interactions and the macroscopic thermodynamic properties of the system.

Statistical Mechanics and Monte Carlo Simulations of Heat Capacity

Monte Carlo (MC) simulations are a cornerstone for studying the thermodynamic properties of ammonium chloride systems.

Heat Capacity of Clusters: Jump-walking Monte Carlo simulations have been used to calculate the constant-volume heat capacity for (NH₄Cl)n clusters (n=3–10) over a wide range of temperatures. rsc.orgrsc.org These simulations reveal how the heat capacity curve is shaped by features of the potential energy surface, including the energy gaps between isomers and the barriers to ammonium ion rotation. rsc.orgrsc.orgdntb.gov.ua

Phase Transitions in Solids: MC methods have also been applied to study the order-disorder phase transition in solid ammonium chloride. escholarship.orgsioc-journal.cn By treating the ammonium ion as a rigid rotating body, these simulations can model the transition from the orientationally ordered δ phase to the disordered γ phase. escholarship.orgsioc-journal.cn The simulations successfully predict a disordering temperature in fair agreement with the experimental value of 243 K, showing peaks in the heat capacity and thermal expansivity in the same temperature range. escholarship.orgsioc-journal.cn

Ensemble Considerations: Both canonical (constant NVT) and isothermal-isobaric (constant NPT) ensembles have been used in these simulations. escholarship.orgsioc-journal.cn The NPT ensemble more closely mimics experimental conditions by allowing the lattice parameter to fluctuate, thus incorporating some effects of the coupling between rotational modes of the ammonium ions and the vibrational modes of the lattice. escholarship.org

Theoretical Models for Sublimation and Evaporation Kinetics (e.g., Aerosols)

The sublimation and evaporation of ammonium chloride, particularly in the context of aerosols, have been the subject of significant theoretical modeling.

Kinetic Modeling: Kinetic models have been developed based on data from thermogravimetric analysis to describe the sublimation process. These models often treat sublimation as a multi-stage process, with kinetic parameters determined for each stage using methods like isoconversional analysis. Such models can predict the progression of sublimation under various temperature conditions.

Reaction Dynamics and Pathway Modeling

Computational modeling is also used to explore the reaction dynamics and pathways of ammonium chloride in various chemical processes.

Growth of Clusters: Ab initio molecular dynamics simulations have been used to study the growth of small ionic ammonium chloride clusters, specifically the reaction (NH₄Cl)n + HCl + NH₃ → (NH₄Cl)n+1 for n = 1–8. nih.gov These simulations reveal that proton transfer from HCl to NH₃ and subsequent structural rearrangements are fundamental steps in the cluster growth process. nih.gov

Thermal Decomposition: The thermal decomposition of ammonium chloride, often in the presence of other materials, has been investigated computationally. For instance, the reactions of NH₄Cl with metal hydrides (like LiH, NaH) and metal amides have been studied to determine reaction pathways and products for potential hydrogen storage applications. curtin.edu.au These studies use a combination of experimental techniques and theoretical thermodynamic calculations to predict reaction pathways. dntb.gov.ua

Reactions on Surfaces and in Solution: DFT calculations have been used to explore the reaction mechanisms of ammonium chloride on surfaces. One study investigated the chlorination of pentlandite (B1173512) (an iron-nickel sulfide (B99878) mineral) by NH₄Cl, proposing two feasible pathways: direct reaction in the presence of oxygen and reaction with Cl₂ formed from NH₄Cl decomposition. rsc.org In solution, models have been developed to understand the role of NH₄Cl in processes like the activation of minerals for flotation, where it can influence the speciation of other ions in solution through complexation reactions. mdpi.com

Reaction with Other Molecules: The reaction of NH₄Cl with other molecules has been modeled to understand reaction mechanisms. For example, the chain initiation reaction for the synthesis of hexachlorocyclotriphosphazene from phosphorus pentachloride (PCl₅) and NH₄Cl was investigated using DFT. The study identified a complex reaction pathway with multiple intermediates and transition states, determining the rate-controlling step. Similarly, the role of NH₄Cl in the Pd-catalyzed hydroaminocarbonylation of alkenes has been studied with DFT, revealing that both alkene insertion and aminolysis can be regioselectivity-determining steps.

Computational Elucidation of Catalytic Mechanisms in Organic Reactions

Ammonium chloride is recognized as an inexpensive, readily available, and mild catalyst for a variety of organic transformations. fishersci.com Computational studies have been pivotal in elucidating the mechanisms through which it facilitates these reactions.

For instance, in the solvolysis of benzyl (B1604629) halides in liquid ammonia (B1221849), the reaction rates show a linear increase with the concentration of ammonium chloride. fishersci.se This observation, supported by kinetic studies, points towards a bimolecular concerted SN2 mechanism. fishersci.se Theoretical models of this mechanism suggest a transition state with significant charge development on the entering and leaving groups, while the central carbon atom experiences little to no charge change. fishersci.se

Furthermore, ammonium chloride has been effectively used as a catalyst in the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol (B119425) and aromatic aldehydes. epa.gov A proposed mechanism, backed by computational analysis, suggests that the ammonium ion can activate the aldehyde's carbonyl group through hydrogen bonding, thereby promoting the nucleophilic attack by the aminothiophenol. epa.gov It is also effective in promoting Thia-Michael addition reactions, providing corresponding 1,4-adducts in high yields under mild, aqueous conditions. fishersci.com

Interactive Table: Catalytic Applications of Ammonium Chloride

| Reaction Type | Substrates | Key Mechanistic Insight |

| SN2 Solvolysis | Benzyl Halides | Rate enhancement via SN2 mechanism |

| Benzothiazole Synthesis | 2-Aminothiophenol, Aromatic Aldehydes | Activation of carbonyl group via H-bonding |

| Thia-Michael Addition | Thiols, α,β-Unsaturated Ketones | Efficient 1,4-adduct formation in water |

Simulation of Chlorination Reaction Pathways (e.g., with Metal Sulfides)

The use of ammonium chloride as a chlorinating agent, particularly for metal extraction from sulfide ores, has been extensively modeled to optimize reaction conditions and understand the underlying pathways. Density Functional Theory (DFT) calculations have been instrumental in this area.

In the chlorination of millerite (Nickel Sulfide, NiS), DFT studies have explored several possible mechanisms. nih.gov One pathway involves the direct chlorination by molecular chlorine, which may be formed from the reaction between ammonium chloride and sulfur trioxide. nih.gov Another computationally supported mechanism suggests that ammonium chloride reacts favorably with the oxidized surface of NiS in the presence of oxygen. nih.gov

Similarly, combined DFT calculations and experimental studies on the chlorination of chalcocite (Copper(I) Sulfide, Cu₂S) with ammonium chloride have revealed multiple pathways. nih.gov These include the direct reaction in the absence of oxygen and an oxygen-promoted process where O₂ facilitates the dissociation of HCl (decomposed from NH₄Cl) to form water and the desired copper chloride. nih.gov These simulations are crucial for developing greener and more efficient metallurgical processes. nih.govnih.gov

Aerosol Formation and Atmospheric Chemistry Simulations

Ammonium chloride plays a significant role in the atmosphere, contributing to the formation of particulate matter through aerosol formation.

Homogeneous Nucleation and Particle Growth Models

The formation of ammonium chloride particles from gaseous ammonia (NH₃) and hydrogen chloride (HCl) is a classic case study for aerosol dynamics. wikipedia.org Computational models describe this process beginning with the gas-phase reaction to form gaseous NH₄Cl. wikipedia.org When the partial pressure of the product surpasses its saturation value, it transitions to the solid phase via homogeneous nucleation. wikipedia.org

Classical homogeneous nucleation theory, often with a non-equilibrium correction factor, is used to model the initial formation of particles. nih.gov Subsequent particle growth is then simulated considering mechanisms like diffusion, surface reaction, and coagulation. nih.govwikipedia.org These models, validated by experiments in reactors like cross-flow impinging jets, are essential for predicting particle size distribution and understanding aerosol dynamics in various environments, from industrial scrubbers to the open atmosphere. wikipedia.orgnih.govuni.lu

Gas-Particle Interaction Dynamics in Atmospheric Systems

In the atmosphere, ammonium chloride exists in a dynamic equilibrium between the gas phase (ammonia and hydrogen chloride) and the solid particle phase. nih.gov Thermodynamic models are used to simulate this gas-particle partitioning. nih.gov

The formation of particulate ammonium chloride is highly dependent on ambient conditions. nih.gov It is favored by low temperatures and high relative humidity. nih.govnih.gov Conversely, higher temperatures promote the volatilization of NH₄Cl particles back into their gaseous precursors. nih.gov These interactions are a key component of atmospheric models, as they influence Earth's radiative balance and the long-range transport of pollutants. nih.gov The presence of other atmospheric species, such as sulfuric and nitric acids, also affects these equilibria, as ammonia will preferentially neutralize the stronger sulfuric acid first. nih.gov

Multiscale Modeling in Complex Systems

The influence of ammonium chloride extends to biological systems, where computational models help to bridge molecular interactions with cellular-level phenomena.

Biological Cell-Level Interactions (e.g., Erythrocyte Hemolysis Models)

A well-studied biological effect of ammonium chloride is the lysis of red blood cells (erythrocytes), a process used in various laboratory procedures to isolate white blood cells. nih.gov Mathematical and computational models have been developed to explain this phenomenon. nih.govnih.gov

The fundamental mechanism involves the free diffusion of the small, uncharged NH₃ molecule across the erythrocyte membrane. nih.gov Inside the cell, it equilibrates with the charged ammonium ion (NH₄⁺), leading to an increase in intracellular pH. This pH shift causes intracellular CO₂ to convert to bicarbonate (HCO₃⁻). The erythrocyte's anion exchanger protein (band 3 or AE1) then exports this bicarbonate in exchange for an extracellular chloride ion (Cl⁻). nih.govnih.gov